PBDE 188
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Overview
Description
2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is used in various industrial applications to reduce the flammability of materials. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:
Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired positions on the diphenyl ether molecule.
Industrial Production Methods
Industrial production of 2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: The crude product is purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing bromine
Scientific Research Applications
2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its toxicological effects and potential health risks associated with exposure.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment
Mechanism of Action
The mechanism of action of 2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether involves:
Flame Retardancy: The high bromine content allows the compound to release bromine radicals upon heating, which interfere with the combustion process and inhibit the spread of flames.
Endocrine Disruption: The compound can bind to hormone receptors, disrupting normal hormonal functions and leading to adverse health effects
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether (BDE-183)
- 2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl ether (BDE-206)
- 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether (BDE-197)
Uniqueness
2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant compared to other PBDEs .
Properties
CAS No. |
116995-32-5 |
---|---|
Molecular Formula |
C12H3Br7O |
Molecular Weight |
722.483 |
IUPAC Name |
1,2,4,5-tetrabromo-3-(2,4,6-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-7(16)11(8(17)2-4)20-12-9(18)5(14)3-6(15)10(12)19/h1-3H |
InChI Key |
YGYDHFDPVGAMTL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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